3'-Epi Empagliflozin
CAS No.: 864070-43-9
Cat. No.: VC0192903
Molecular Formula: C23H27ClO7
Molecular Weight: 450.91
Purity: > 95%
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 864070-43-9 |
---|---|
Molecular Formula | C23H27ClO7 |
Molecular Weight | 450.91 |
IUPAC Name | (2S,3R,4R,5S,6R)-2-[4-chloro-3-[[4-[(3R)-oxolan-3-yl]oxyphenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol |
Standard InChI | InChI=1S/C23H27ClO7/c24-18-6-3-14(23-22(28)21(27)20(26)19(11-25)31-23)10-15(18)9-13-1-4-16(5-2-13)30-17-7-8-29-12-17/h1-6,10,17,19-23,25-28H,7-9,11-12H2/t17-,19-,20-,21+,22-,23+/m1/s1 |
SMILES | C1COCC1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)C4C(C(C(C(O4)CO)O)O)O)Cl |
Introduction
Synthesis and Manufacturing Considerations
Synthetic Routes
The synthesis of 3'-Epi Empagliflozin would likely involve adaptation of established synthetic routes for empagliflozin, with specific modifications to achieve the altered stereochemistry at the 3' position. Based on documented synthetic strategies for SGLT2 inhibitors, several approaches might be employed:
-
Stereoselective arylation of appropriate glucoside derivatives
-
Formation of glycosidic bonds with controlled stereochemistry
-
Stereoselective reduction steps to establish the correct configuration
-
Strategic protection and deprotection of hydroxyl groups
One potential synthetic approach might involve modifications to the reported synthesis of other SGLT2 inhibitors, which typically include:
-
Preparation of a suitable glycosyl donor
-
Coupling with an aryl component
-
Stereoselective reduction steps
Stereochemical Challenges
The synthesis of 3'-Epi Empagliflozin presents significant stereochemical challenges, especially in controlling the configuration at the 3' position. Literature on SGLT2 inhibitor synthesis highlights several critical considerations:
-
Stereoselective glycosidic bond formation often requires cryogenic conditions
-
Reduction steps with reagents like triethylsilane (Et3SiH) and Lewis acids such as boron trifluoride diethyl etherate (BF3·OEt2) are crucial for establishing stereochemistry
-
Scale-up of these stereoselective reactions presents industrial challenges
-
The α/β ratio in glycosidation reactions significantly impacts product purity
Table 1: Key Synthetic Challenges in 3'-Epi Empagliflozin Manufacturing
Analytical Considerations
Accurate characterization of 3'-Epi Empagliflozin requires sophisticated analytical techniques to confirm its structure, especially the critical stereochemistry at the 3' position. Analytical approaches would likely include:
-
Nuclear Magnetic Resonance (NMR) spectroscopy for stereochemical assignment
-
High-Performance Liquid Chromatography (HPLC) with chiral columns for stereoisomer separation
-
Mass Spectrometry (MS) for molecular weight confirmation and fragmentation analysis
-
X-ray crystallography for absolute configuration determination
Pharmacological Properties
Pharmacokinetic Considerations
The pharmacokinetic profile of 3'-Epi Empagliflozin would likely differ from empagliflozin due to its altered stereochemistry. For context, empagliflozin demonstrates the following pharmacokinetic characteristics:
-
Peak plasma concentrations reached at 1.5 hours post-dose
-
Biphasic plasma concentration decline
-
Steady-state mean plasma AUC of 1870 nmol·h/L and Cmax of 259 nmol/L with 10 mg dosing
-
Metabolism primarily through glucuronidation by uridine 5'-diphosphoglucuronosyltransferases
The stereochemical difference in 3'-Epi Empagliflozin could affect:
Structure-Activity Relationship Considerations
The structure-activity relationship (SAR) of SGLT2 inhibitors highlights the importance of specific structural features for optimal activity. For 3'-Epi Empagliflozin, the alteration at the 3' position would influence:
Table 2: Hypothetical Comparison of Empagliflozin and 3'-Epi Empagliflozin
Property | Empagliflozin | 3'-Epi Empagliflozin (Hypothetical) |
---|---|---|
SGLT2 Binding Affinity | Established value | Potentially altered due to stereochemistry |
SGLT1/SGLT2 Selectivity | High selectivity for SGLT2 | Potentially different selectivity profile |
Oral Bioavailability | Well-established | Potentially altered due to different molecular recognition |
Metabolic Stability | Known pathways via glucuronidation | Potentially different metabolic rate or pathways |
Elimination Half-life | Established value | Potentially altered due to different clearance mechanisms |
Blood Glucose Lowering Efficacy | Established clinical efficacy | Unknown, requires specific investigation |
Research Applications
Analytical Standard Applications
3'-Epi Empagliflozin serves important functions in analytical chemistry and pharmaceutical quality control:
-
As a reference standard for impurity profiling during empagliflozin manufacturing
-
For method development and validation in quality control laboratories
-
In stability studies to monitor potential epimerization of empagliflozin
-
For establishing specification limits for stereochemical purity
Similar to the deuterated analog 3'''-Epi-Empagliflozin-d4, which is used as a stable isotope-labeled compound for precise tracking in metabolic studies and pharmacokinetic research, 3'-Epi Empagliflozin provides valuable reference material for analytical scientists.
Metabolic Research
3'-Epi Empagliflozin has significant value in metabolic research:
-
As a potential metabolite for identification in biological matrices
-
For investigating the stereoselectivity of metabolizing enzymes
-
In studying the pharmacological activity of drug metabolites
-
For developing sensitive and specific bioanalytical methods
Empagliflozin undergoes metabolism primarily through glucuronidation by specific uridine 5'-diphosphoglucuronosyltransferases (UGT1A3, UGT1A8, UGT1A9, and UGT2B7) , and the stereochemical difference in 3'-Epi Empagliflozin might influence this metabolic pathway.
Structure-Function Studies
The availability of 3'-Epi Empagliflozin enables important structure-function investigations:
-
Exploring the stereochemical requirements for SGLT2 inhibition
-
Investigating the molecular basis for transporter selectivity
-
Probing the binding pocket of SGLT2 through comparative studies
-
Developing structure-based design strategies for improved SGLT2 inhibitors
Such studies contribute to the broader understanding of SGLT2 inhibitors, which have demonstrated significant benefits beyond glycemic control, including nephroprotection and cardiovascular benefits .
Comparative Analysis with Other SGLT2 Inhibitors
Structural Comparisons
3'-Epi Empagliflozin can be structurally compared with empagliflozin and other SGLT2 inhibitors to understand the significance of its unique stereochemistry:
Table 3: Structural Comparison of Selected SGLT2 Inhibitors
Compound | Key Structural Features | Stereochemical Characteristics |
---|---|---|
Empagliflozin | C-glucoside with chlorophenyl and phenyl rings | Specific configuration at all stereogenic centers |
3'-Epi Empagliflozin | C-glucoside with chlorophenyl and phenyl rings | Inverted stereochemistry at 3' position |
Dapagliflozin | C-glucoside with chlorophenyl and phenoxymethyl groups | Different substitution pattern from empagliflozin |
Canagliflozin | C-glucoside with thiophene and fluorophenyl rings | More flexible linker between aromatic rings |
Synthetic Approaches Comparison
The synthetic strategies for 3'-Epi Empagliflozin would likely build upon established methods for empagliflozin and related compounds. Common synthetic approaches for this class include:
-
Stereoselective arylation of glucoside derivatives
-
Use of various protecting group strategies
-
Stereocontrolled reduction steps using reagents like Et3SiH and BF3·Et2O
These approaches typically require careful control of reaction conditions to achieve the desired stereochemistry, especially at positions like the 3' carbon that defines 3'-Epi Empagliflozin.
Future Research Directions
Synthetic Method Development
Future research on 3'-Epi Empagliflozin would benefit from improved synthetic methods:
-
Development of more efficient stereochemical control strategies
-
Exploration of enzyme-catalyzed reactions for stereoselectivity
-
Design of scalable processes avoiding cryogenic conditions
-
Green chemistry approaches to reduce environmental impact
The challenges in synthetic routes for SGLT2 inhibitors, including cryogenic conditions and the use of hazardous reagents like triethylsilane, highlight the need for innovative synthetic approaches .
Biological Evaluation
Comprehensive biological evaluation of 3'-Epi Empagliflozin would provide valuable insights:
-
SGLT2 inhibition potency and selectivity assessment
-
In vitro and in vivo pharmacokinetic studies
-
Metabolic stability investigations
-
Comparative efficacy against empagliflozin in relevant disease models
Analytical Method Development
Advanced analytical methods specifically designed for 3'-Epi Empagliflozin would support various applications:
-
Stereospecific chromatographic methods for quality control
-
Mass spectrometric techniques for metabolite identification
-
NMR methods for stereochemical assignment
-
Crystallographic studies for absolute configuration confirmation
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume